2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine
Overview
Description
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine typically involves the bromination of pyridine derivatives. One common method involves the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Amino-6-bromopyridine
- 6-Bromo-2,2’-bipyridine
Uniqueness
What sets 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine apart from similar compounds is its unique structure featuring multiple pyridine rings and a bromine atom. This structure imparts distinct electronic properties and reactivity, making it particularly useful in specialized applications such as advanced material development and targeted drug design .
Properties
IUPAC Name |
2-bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-15-9-4-8-14(19-15)13-7-3-6-12(18-13)11-5-1-2-10-17-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECZPHCYMKZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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